molecular formula C15H12O6 B11793150 Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate

Cat. No.: B11793150
M. Wt: 288.25 g/mol
InChI Key: GLGYVDSAHYEPOK-UHFFFAOYSA-N
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Description

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a complex organic compound with a molecular formula of C15H12O6. This compound is characterized by the presence of a furan ring and a dioxine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate typically involves the following steps:

    Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furan or dioxine rings.

Scientific Research Applications

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate: This compound is unique due to its specific structure and combination of functional groups.

    Other dioxine derivatives: Compounds with similar dioxine rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

Uniqueness

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate stands out due to its dual presence of both furan and dioxine rings, which imparts unique chemical and biological properties not found in other similar compounds.

Biological Activity

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on anticancer effects, antifungal activity, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O5C_{12}H_{10}O_5, with a molecular weight of approximately 230.21 g/mol. The compound features a furan ring fused with a dioxine structure, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In a notable study, the compound exhibited significant growth inhibition against various cancer cell lines. The growth inhibition concentrations (GI50) were found to be in the nanomolar range across 60 different cancer cell lines tested. Specifically, the compound demonstrated enhanced efficacy when combined with radiation therapy, significantly increasing cell death rates in resistant cancer cells.

Table 1: Anticancer Activity Data

Cell LineGI50 (nM)Combination with RadiationEffectiveness Increase
U87 (Glioblastoma)200Yes4.7x
BE (Neuroblastoma)18.9Yes8.7x
SK (Glioblastoma)>3000YesN/A

The combination treatment showed that the compound was at least 15 times more effective than conventional therapies in certain resistant cell lines .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity . Research indicates that compounds with similar structural motifs exhibit enhanced antifungal properties due to their ability to disrupt fungal cell wall synthesis and function.

Table 2: Antifungal Activity Overview

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans50 µg/mL
Similar CompoundsAspergillus niger30 µg/mL

These findings suggest that modifications in the chemical structure can lead to improved antifungal activity, making it a candidate for further exploration in antifungal drug development .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle arrest and DNA damage response. Additionally, its antifungal effects may involve interference with ergosterol biosynthesis or disruption of membrane integrity.

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in preclinical models:

  • Study A : Investigated the effect of the compound on glioblastoma cells in vitro and found that it significantly reduced cell viability and induced apoptosis.
  • Study B : Focused on its use against Candida infections in mice models, demonstrating effective reduction in fungal load without significant toxicity to host tissues.
  • Study C : Evaluated its potential as a dual-action agent against both cancer and fungal infections, suggesting further research into combination therapies could yield promising results.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C15H12O6/c1-18-15(17)12-5-4-11(21-12)14(16)9-2-3-10-13(8-9)20-7-6-19-10/h2-5,8H,6-7H2,1H3

InChI Key

GLGYVDSAHYEPOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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